methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate
Overview
Description
Benzyl Carfentanil (hydrochloride) is a synthetic opioid that is structurally similar to known opioids such as fentanyl and carfentanil. It is primarily used as an analytical reference material in research and forensic applications . This compound is known for its high potency and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl Carfentanil (hydrochloride) involves multiple steps, starting with the preparation of the core piperidine structure. The general synthetic route includes:
Formation of the Piperidine Ring: This involves the reaction of phenethylamine with propionyl chloride to form N-phenethyl-4-piperidone.
Benzylation: The piperidone is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Benzyl Carfentanil (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benzyl Carfentanil (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to form secondary alcohols.
Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid.
Reduction Products: Secondary alcohols.
Substitution Products: Various benzyl derivatives depending on the substituent used.
Scientific Research Applications
Benzyl Carfentanil (hydrochloride) is used extensively in scientific research, particularly in the following areas:
Chemistry: As an analytical reference material for mass spectrometry and chromatography.
Biology: In studies involving opioid receptors and their interactions.
Medicine: Research on the pharmacodynamics and pharmacokinetics of synthetic opioids.
Industry: Quality control and forensic analysis of opioid compounds
Mechanism of Action
Benzyl Carfentanil (hydrochloride) exerts its effects by binding to mu-opioid receptors in the central nervous system. It acts as a competitive agonist, mimicking the effects of endogenous opioids. This binding leads to the activation of G-protein coupled receptors, which in turn modulate synaptic transmission and result in analgesic effects .
Comparison with Similar Compounds
Fentanyl: A widely used synthetic opioid with similar structure but lower potency.
Carfentanil: An extremely potent opioid, used primarily in veterinary medicine for large animals.
Acetyl Fentanyl: Another potent fentanyl analogue with similar applications
Uniqueness: Benzyl Carfentanil (hydrochloride) is unique due to its specific structural modifications, which confer high potency and selectivity for mu-opioid receptors. Its use as an analytical reference material sets it apart from other opioids, which are often used clinically or recreationally .
Properties
IUPAC Name |
methyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-3-21(26)25(20-12-8-5-9-13-20)23(22(27)28-2)14-16-24(17-15-23)18-19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRGHVDSVANHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209960 | |
Record name | Benzyl Carfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61085-72-1 | |
Record name | Methyl 4-[(1-oxopropyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61085-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-benzyl-4-((propionyl)phenylamino)piperidine-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl Carfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50209960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL CARFENTANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2T0XQ01GT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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